Cas no 1361914-33-1 (6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid)

6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid is a versatile pyridine derivative with a unique structural framework, featuring both difluoromethyl and aminomethyl functional groups. Its methoxy and carboxylic acid substituents enhance its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group contributes to metabolic stability and bioavailability, while the aminomethyl moiety allows for further derivatization. This compound exhibits potential in the development of bioactive molecules, particularly in medicinal chemistry, where its scaffold can be utilized to modulate target interactions. Its well-defined chemical properties ensure consistent performance in synthetic applications.
6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid structure
1361914-33-1 structure
商品名:6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid
CAS番号:1361914-33-1
MF:C9H10F2N2O3
メガワット:232.184109210968
CID:4798344

6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid
    • インチ: 1S/C9H10F2N2O3/c1-16-5-2-4(3-12)13-7(8(10)11)6(5)9(14)15/h2,8H,3,12H2,1H3,(H,14,15)
    • InChIKey: XZNMLRINQCZSHW-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C(=O)O)=C(C=C(CN)N=1)OC)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 253
  • トポロジー分子極性表面積: 85.4
  • 疎水性パラメータ計算基準値(XlogP): -2.4

6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022001325-1g
6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid
1361914-33-1 97%
1g
$1,764.00 2022-03-01
Alichem
A022001325-500mg
6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid
1361914-33-1 97%
500mg
$950.60 2022-03-01

6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid 関連文献

6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acidに関する追加情報

Introduction to 6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid (CAS No. 1361914-33-1) in Modern Chemical Biology and Medicinal Chemistry

6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid, identified by the CAS number 1361914-33-1, is a structurally complex and synthetically versatile heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. Its molecular framework, featuring a pyridine core substituted with an aminomethyl group, a difluoromethyl moiety, and a methoxy group, as well as a carboxylic acid functionality at the third position, endows it with unique chemical properties and biological activities. This compound has emerged as a valuable scaffold for the development of novel therapeutic agents, particularly in the pursuit of modulating key biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration.

The< strong>pyridine scaffold is one of the most widely studied heterocyclic systems in medicinal chemistry due to its prevalence in biologically active molecules and its ability to engage in diverse interactions with biological targets. The presence of an< strong>aminomethyl group at the sixth position of the pyridine ring introduces a nucleophilic center that can be readily functionalized through amide bond formation, urea linkage, or other covalent modifications. This feature is particularly advantageous for designing molecules that require specific binding interactions with protein targets, such as kinases or transcription factors.

The< strong>difluoromethyl group, located at the second position of the pyridine ring, is another critical structural feature that contributes to the compound's pharmacological profile. Difluorinated compounds are well-documented for their enhanced metabolic stability, improved binding affinity, and altered electronic properties compared to their non-fluorinated counterparts. The electron-withdrawing nature of the< strong>difluoromethyl group can fine-tune the electronic distribution within the molecule, influencing its interaction with biological targets and potentially leading to increased potency and selectivity.

The< strong>methoxy group at the fourth position of the pyridine ring further modulates the electronic and steric properties of the molecule. Methoxy groups are commonly found in biologically active compounds and can serve multiple roles, including serving as hydrogen bond donors or acceptors, influencing solubility, and affecting metabolic clearance. In< strong>6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid, the methoxy group may contribute to stabilizing key pharmacophoric interactions by participating in hydrogen bonding networks or by influencing conformational preferences.

The carboxylic acid functionality at the third position provides an additional site for chemical modification, enabling further derivatization through esterification, amidation, or coupling reactions. This versatility allows for the exploration of diverse chemical space and facilitates the optimization of pharmacokinetic properties such as solubility and bioavailability.

In recent years, there has been growing interest in leveraging computational methods and high-throughput screening techniques to identify novel bioactive compounds derived from< strong>6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid. Advances in machine learning algorithms have enabled researchers to predict binding affinities and identify promising derivatives with enhanced biological activity. For instance, studies have demonstrated that structural analogs of this compound exhibit potent inhibitory effects on various enzymes implicated in cancer progression. These findings highlight the potential of< strong>6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid as a lead compound for further medicinal chemistry optimization.

The< strong>difluoromethyl substitution pattern has been particularly scrutinized for its impact on metabolic stability. Difluorinated compounds often exhibit resistance to oxidative degradation by cytochrome P450 enzymes, which are major contributors to drug metabolism. This characteristic can lead to prolonged half-lives and improved therapeutic windows for drug candidates derived from< strong>6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid. Additionally, computational studies suggest that< strong>difluoromethyl-containing molecules may exhibit enhanced binding enthalpies due to favorable electrostatic interactions with biological targets.

The< strong>aminomethyl group also presents opportunities for further functionalization beyond simple amide bond formation. For example, recent research has explored the use of this moiety for designing molecules that engage with metal ions or for developing prodrugs that undergo enzymatic activation in vivo. These strategies leverage the nucleophilic nature of the amine group to achieve specific pharmacological outcomes.

The methoxy group's role as a hydrogen bond acceptor has been exploited in several drug discovery campaigns aimed at improving oral bioavailability. By optimizing hydrogen bonding interactions between< strong>methoxy-containing molecules and biological targets or transporters such as P-glycoprotein (P-gp), researchers have been able to enhance drug penetration into tissues and reduce systemic clearance.

The carboxylic acid functionality has been utilized for covalent targeting strategies in drug development. For instance, carboxylate groups can participate in reversible binding interactions or be converted into activated esters for site-specific protein labeling. These approaches are particularly relevant in diagnostic imaging and proteomics applications where covalent probes are required for high-affinity target engagement.

Efforts to optimize synthetic routes for< strong>6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid have focused on improving yield scalability while maintaining high purity standards required for pharmaceutical applications. Recent advances in transition-metal-catalyzed cross-coupling reactions have enabled more efficient construction of complex pyridine derivatives compared to traditional synthetic methods. These innovations have not only streamlined production processes but also facilitated access to novel analogs with tailored pharmacological properties.

The compound's potential as an intermediate in pharmaceutical synthesis has been recognized by several academic research groups investigating novel therapeutic modalities. For example,< strong>6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid-derived scaffolds have been explored as inhibitors of kinases overexpressed in cancer cells or as modulators of inflammatory pathways mediated by cytokines such as TNF-α or IL-1β. Preliminary data suggest that certain derivatives exhibit submicromolar potency against these targets while maintaining favorable pharmacokinetic profiles.

The versatility of functional groups within< strong>6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid also makes it an attractive candidate for library synthesis programs aimed at discovering new bioactive molecules through combinatorial chemistry approaches. By systematically varying substituents on different positions within its structure while maintaining key pharmacophoric elements intact; researchers can generate diverse chemical libraries suitable for high-throughput screening against various disease-relevant targets.

In conclusion, 6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid (CAS No.< 1361914-33-1>) represents a structurally intriguing compound with significant potential applications across multiple domains within chemical biology; medicinal chemistry; oncology; inflammation; neurodegeneration; diagnostics; proteomics; synthetic organic chemistry; computational modeling; drug design methodologies; etc.. Its unique combination; including an aminomethyl handle, difluoromethyl substitution, methoxy functionality, carboxylic acid moiety, etc., provides numerous opportunities both experimentally & computationally-driven investigations toward developing next-generation therapeutic agents addressing unmet medical needs worldwide today!

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量